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molecular formula C13H15NO2 B8727558 6-Acetyl-4,4-dimethyl-3,4-dihydroquinolin-2(1h)-one CAS No. 651026-51-6

6-Acetyl-4,4-dimethyl-3,4-dihydroquinolin-2(1h)-one

Cat. No. B8727558
M. Wt: 217.26 g/mol
InChI Key: OTVKXYCZLMHXQS-UHFFFAOYSA-N
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Patent
US06683092B1

Procedure details

A solution of 6-bromo-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (Intermediate 4, 270 mg, 1.06 mmol) in 5 ml of THF was first degassed by bubbling with argon for 30 min. Tributyl(1-ethoxyvinyl)tin (766 mg, 2.12 mmol) and PdCl2(PPh3)2 (37mg, 0.05 mmol) were added. After stirring at 80° C. for 18 h, the mixture was cooled to room temperature and 3 mL of 10% HCl was added. The mixture was then stirred for another 30 min before extracted with ethyl acetate (3×10 mL). The combined organic layer was washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chormatography (50:50 hexane/ethyl acetate) yielded the title compound as a white solid (154 mg, 67% yield).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
766 mg
Type
reactant
Reaction Step Two
Quantity
37 mg
Type
catalyst
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][C:5]2([CH3:14])[CH3:13].C([Sn](CCCC)(CCCC)[C:20]([O:22]CC)=[CH2:21])CCC.Cl>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:20]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][C:5]2([CH3:14])[CH3:13])(=[O:22])[CH3:21] |^1:41,60|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
BrC=1C=C2C(CC(NC2=CC1)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(CC(NC2=CC1)=O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
766 mg
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
37 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling with argon for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was then stirred for another 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
before extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chormatography (50:50 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C2C(CC(NC2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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